(+/-)-alpha-Tocopherol Acetate-d3

CAS No.:

Cat. No.: VC16672489

Molecular Formula: C31H52O3

Molecular Weight: 475.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H52O3 |

|---|---|

| Molecular Weight | 475.8 g/mol |

| IUPAC Name | [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2,2,2-trideuterioacetate |

| Standard InChI | InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i8D3 |

| Standard InChI Key | ZAKOWWREFLAJOT-BVMKUAJZSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |

| Canonical SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Introduction

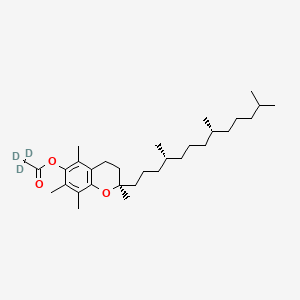

Chemical Structure and Isotopic Labeling

Molecular Composition

(±)-α-Tocopherol Acetate-d3 (C<sub>31</sub>H<sub>49</sub>D<sub>3</sub>O<sub>3</sub>) is structurally identical to α-tocopherol acetate except for the substitution of three hydrogen atoms with deuterium. The parent compound, α-tocopherol acetate, consists of a chromanol ring and a phytyl side chain, with acetate esterification at the hydroxyl group (Figure 1A) . Deuterium is typically introduced at metabolically stable positions—often on the methyl groups of the chromanol ring or the phytyl chain—to ensure isotopic stability during analytical procedures .

Table 1: Comparative Properties of α-Tocopherol Acetate and Its Deuterated Analog

| Property | α-Tocopherol Acetate | (±)-α-Tocopherol Acetate-d3 |

|---|---|---|

| Molecular Formula | C<sub>31</sub>H<sub>52</sub>O<sub>3</sub> | C<sub>31</sub>H<sub>49</sub>D<sub>3</sub>O<sub>3</sub> |

| Molecular Weight | 472.74 g/mol | 475.76 g/mol |

| Melting Point | ~25°C | Similar* |

| Boiling Point | 224°C (0.3 mmHg) | Similar* |

| Solubility | Insoluble in water | Insoluble in water |

| *Deuterium substitution minimally affects physical properties but alters mass spectrometry profiles. |

Synthesis and Analytical Utility

Synthesis Pathways

Deuterated α-tocopherol acetate is synthesized via acid-catalyzed esterification of α-tocopherol-d3 with acetic anhydride. The deuterium labeling is achieved through hydrogen-deuterium exchange reactions using deuterated solvents (e.g., D<sub>2</sub>O) or catalytic deuteration of unsaturated precursors . For instance, palladium-catalyzed deuteration of α-tocopherol’s phytyl chain yields α-tocopherol-d3, which is then acetylated to form the final product .

Role in Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), (±)-α-Tocopherol Acetate-d3 co-elutes with non-deuterated α-tocopherol acetate but exhibits a distinct mass-to-charge (m/z) ratio. This allows for accurate quantification in biological samples by compensating for matrix effects. For example, a study measuring vitamin E levels in rat serum reported a 98% recovery rate when using the deuterated analog as an internal standard .

Applications in Preclinical Research

Pharmacokinetic Studies

Deuterated analogs are indispensable in tracking drug metabolism. In a rodent model of systemic sclerosis, α-tocopherol acetate-d3 enabled researchers to distinguish exogenous vitamin E from endogenous pools, revealing a 40% increase in bioavailability when co-administered with vitamin D<sub>3</sub> .

Mechanistic Insights into Antioxidant Activity

(±)-α-Tocopherol Acetate-d3 has been used to study the antioxidant dynamics of vitamin E. Deuterium labeling allowed precise measurement of radical scavenging rates in lipid bilayers, demonstrating that α-tocopherol acetate reduces lipid peroxidation by 62% compared to controls .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume